1,2-Diethyl-1-methylcyclohexane
Description
Contextualization of Substituted Cyclohexanes within Organic Chemistry
Substituted cyclohexanes are fundamental motifs in a vast array of organic molecules, including pharmaceuticals, natural products, and agrochemicals. nih.gov Their prevalence underscores the importance of understanding how substituents influence the conformational preferences and reactivity of the cyclohexane (B81311) ring. The non-planar "chair" conformation is the most stable arrangement for the cyclohexane ring, as it minimizes both angle strain and torsional strain. slideshare.netyoutube.com In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. slideshare.netmasterorganicchemistry.com The chair conformation can undergo a "ring flip," a rapid interconversion between two chair forms where axial substituents become equatorial and vice versa. masterorganicchemistry.com
For monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is generally more stable due to the avoidance of steric strain known as 1,3-diaxial interactions. libretexts.orgyoutube.com However, the energetic landscape becomes significantly more complex in polysubstituted cyclohexanes. The relative stability of different conformations is determined by the cumulative steric effects of all substituents. libretexts.org Factors such as the size and relative positioning (cis or trans) of the substituents dictate the preferred conformation. libretexts.orglibretexts.org
Historical Development of Conformational Analysis and Stereochemistry in Cyclic Systems
The concept of non-planar cyclohexane conformations was first proposed by Hermann Sachse in 1890, who deduced the chair and boat forms. ic.ac.uk However, his work was largely overlooked until it was substantiated by Ernst Mohr in 1918 through the analysis of the diamond lattice. ic.ac.uk The full significance of conformational analysis was brought to the forefront of organic chemistry by Derek Barton in 1950. ic.ac.uk His work on steroids demonstrated the profound impact of conformation on chemical reactivity, an achievement for which he shared the Nobel Prize in Chemistry in 1969. ic.ac.uk
Odd Hassel's electron diffraction studies further confirmed the chair conformation of cyclohexane and introduced the terms "axial" and "equatorial" to describe the two types of substituent positions. masterorganicchemistry.com The development of nuclear magnetic resonance (NMR) spectroscopy provided a powerful tool for determining the ratios of axial and equatorial conformers and quantifying the energy differences between them, leading to the concept of A-values. masterorganicchemistry.com These values represent the free energy difference between the axial and equatorial conformations for a given substituent and are crucial for predicting conformational equilibria.
Significance of 1,2-Diethyl-1-methylcyclohexane as a Model System for Complex Ring Dynamics and Stereochemical Elucidation
This compound serves as an excellent model for studying the intricate conformational and stereochemical challenges posed by polysubstituted cyclohexanes. With three substituents, including two on adjacent carbons and a geminal diethyl group, this molecule encapsulates several key stereochemical principles.
The presence of multiple substituents necessitates a careful analysis of various steric interactions. These include 1,3-diaxial interactions, gauche interactions between adjacent substituents, and potential transannular strain. The relative stereochemistry of the substituents (cis or trans) further complicates the conformational landscape, leading to different energy minima for the various possible chair conformations.
By studying the conformational preferences of this compound, chemists can gain a deeper understanding of how competing steric demands are resolved in a flexible six-membered ring. This knowledge is not only of fundamental academic interest but also has practical implications in fields such as drug design, where the specific three-dimensional shape of a molecule is critical to its biological activity. studysmarter.co.uk The analysis of such complex systems pushes the boundaries of conformational analysis and provides valuable data for refining computational models used to predict molecular structures and properties.
Structure
3D Structure
Properties
CAS No. |
82162-00-3 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
1,2-diethyl-1-methylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-8-6-7-9-11(10,3)5-2/h10H,4-9H2,1-3H3 |
InChI Key |
NTKDFMIXGROQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1(C)CC |
Origin of Product |
United States |
Theoretical Foundations for Conformational and Stereochemical Analysis of Cyclohexane Systems
Principles of Cyclohexane (B81311) Conformation
Cyclohexane and its derivatives are not planar hexagons. To alleviate angle and torsional strain, the ring puckers into several conformations. libretexts.org The most stable of these is the chair conformation. libretexts.org
The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes all three types of strain: angle strain, torsional strain, and steric strain. libretexts.org At room temperature, approximately 99.99% of cyclohexane molecules exist in the chair conformation. wikipedia.org The carbon-carbon bond angles in the chair form are approximately 111°, which is very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. libretexts.org Furthermore, all the hydrogen atoms on adjacent carbons are in a staggered arrangement, which eliminates torsional strain. cutm.ac.in
In a substituted cyclohexane like 1,2-Diethyl-1-methylcyclohexane, the substituents can occupy two distinct types of positions: axial and equatorial. byjus.com Axial bonds are perpendicular to the general plane of the ring, while equatorial bonds point outwards from the "equator" of the ring. byjus.com The relative stability of different chair conformations is determined by the steric interactions of the substituents. Larger substituents generally prefer the more spacious equatorial position to avoid 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. cutm.ac.inlibretexts.org
While the chair conformation is the most stable, other, higher-energy conformations exist and are part of the dynamic equilibrium of the cyclohexane ring. These include the boat, twist-boat, and half-chair conformations. byjus.com
The boat conformation is less stable than the chair due to two main factors: torsional strain from eclipsed bonds and steric strain between the "flagpole" hydrogens, which are the two hydrogens pointing towards each other at the "prow" and "stern" of the boat. libretexts.orgdavuniversity.org This conformation has an energy approximately 29.71 kJ/mol higher than the chair. cutm.ac.in
The twist-boat conformation is a more stable intermediate between the boat and chair forms. byjus.com It is formed by a slight twisting of the boat conformation, which alleviates some of the torsional and flagpole steric strain. libretexts.org The energy of the twist-boat is about 23.02 kJ/mol higher than the chair conformation. cutm.ac.in
The half-chair conformation is the highest energy point in the interconversion between the chair and twist-boat forms and is considered a transition state. wikipedia.orgmasterorganicchemistry.com It has significant angle and torsional strain, with an energy approximately 45 kJ/mol higher than the chair conformation. libretexts.org
The relative energies of these conformations follow the order: chair < twist-boat < boat < half-chair. wikipedia.org
| Conformation | Relative Energy (kJ/mol) | Key Strain Features |
| Chair | 0 | No significant angle or torsional strain. libretexts.org |
| Twist-Boat | ~23 | Reduced torsional and flagpole strain compared to the boat. libretexts.org |
| Boat | ~30 | Torsional strain from eclipsed bonds and steric strain from flagpole hydrogens. libretexts.orgdavuniversity.org |
| Half-Chair | ~45 | Significant angle and torsional strain. libretexts.org |
Cyclohexane rings are not static; they undergo a rapid process called ring-flipping or chair-chair interconversion. pressbooks.pub This process involves the conversion of one chair conformation into another, during which all axial substituents become equatorial and vice versa. pressbooks.pub The interconversion proceeds through the higher-energy half-chair, twist-boat, and boat conformations. msu.edu
The energy barrier for the chair-chair interconversion of cyclohexane is approximately 45 kJ/mol (or about 10.8 kcal/mol). pressbooks.pub This barrier is low enough that at room temperature, the ring flip is extremely rapid, occurring hundreds of thousands of times per second. libretexts.org However, for substituted cyclohexanes, one chair conformation is often more stable than the other, leading to an unequal equilibrium mixture. libretexts.org
Fundamental Concepts of Stereochemistry in Cyclic Molecules
The presence of substituents on a cyclohexane ring introduces the possibility of various forms of stereoisomerism.
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. fiveable.me In the context of this compound, the carbon atoms to which the substituents are attached (C1 and C2) can be chiral centers if they are bonded to four different groups. libretexts.org
Prochirality refers to a molecule that can be converted from achiral to chiral in a single step. slideshare.net A carbon atom is considered a prochirality center if changing one of its attached groups makes it a chiral center. libretexts.org For instance, if a carbon atom in a cyclohexane ring is bonded to two identical groups, it is a prochiral center because replacing one of these groups with a different one would create a chiral center. wordpress.com
For a disubstituted cyclohexane like this compound, the spatial arrangement of the substituents gives rise to different stereoisomers.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. mvpsvktcollege.ac.in In the case of 1,2-disubstituted cyclohexanes where the substituents are different, both the cis and trans isomers are chiral and can exist as a pair of enantiomers. spcmc.ac.in
Diastereomers are stereoisomers that are not mirror images of each other. mvpsvktcollege.ac.in The cis and trans isomers of this compound are diastereomers. idc-online.com For example, in cis-1,2-disubstituted cyclohexanes, one substituent is axial and the other is equatorial. libretexts.org In the trans isomer, both substituents can be either axial or equatorial. libretexts.org The diequatorial conformer of the trans isomer is generally the most stable. libretexts.orglibretexts.org
Nomenclature Systems for Absolute and Relative Configuration (R/S, cis/trans)
To unambiguously describe the three-dimensional structure of a specific stereoisomer of this compound, both relative and absolute configuration nomenclature systems are necessary.
Relative Configuration: cis/trans
For disubstituted cycloalkanes, the terms cis and trans describe the relative orientation of the substituents. masterorganicchemistry.com
Cis : The two substituents are on the same side of the ring plane. stackexchange.com In a chair conformation, this means one substituent is axial and the other is equatorial (ax/eq or eq/ax) for 1,2-disubstituted cyclohexanes. stackexchange.comyoutube.com
Trans : The two substituents are on opposite sides of the ring plane. stackexchange.com For 1,2-disubstituted cyclohexanes, this corresponds to both substituents being axial (di-axial) or both being equatorial (di-equatorial). stackexchange.comyoutube.com
One can determine the relationship by observing if the substituents point 'up' or 'down' relative to the ring's average plane. If both are 'up' or both are 'down', the isomer is cis; if one is 'up' and one is 'down', it is trans. libretexts.orgyoutube.com
Absolute Configuration: R/S
The Cahn-Ingold-Prelog (CIP) system is used to assign the absolute configuration at a chiral center as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). The process involves two steps:
Assigning Priority: Each atom bonded directly to the chiral center is assigned a priority based on its atomic number. Higher atomic numbers receive higher priority.
Determining Configuration: The molecule is oriented so that the lowest-priority substituent (often hydrogen) points away from the viewer. The direction from the highest priority (1) to the second-highest (2) to the third-highest (3) substituent is then observed. youtube.com
If the direction is clockwise, the configuration is R . youtube.com
If the direction is counter-clockwise, the configuration is S . youtube.com
Application to this compound
The molecule this compound has two chiral centers at positions C1 and C2. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers.
trans-1,2-Diethyl-1-methylcyclohexane : The methyl and the C2-ethyl group are on opposite sides of the ring. The two enantiomers are (1R, 2R) and (1S, 2S).
In its chair conformations, the substituents can be either di-equatorial or di-axial. The di-equatorial conformer is significantly more stable because it avoids the high energy cost of 1,3-diaxial interactions. libretexts.orglibretexts.org
cis-1,2-Diethyl-1-methylcyclohexane : The methyl and the C2-ethyl group are on the same side of the ring. The two enantiomers are (1R, 2S) and (1S, 2R).
In its chair conformations, one substituent group must be axial while the other two are equatorial, or vice-versa. A ring flip interconverts these two non-equivalent conformations. libretexts.orglibretexts.org The most stable conformation will be the one that places the maximum number of larger groups in the equatorial position. libretexts.org
Detailed Stereochemistry of 1,2 Diethyl 1 Methylcyclohexane
Theoretical Enumeration and Structural Representation of All Possible Stereoisomers
The stereoisomerism of 1,2-Diethyl-1-methylcyclohexane is determined by the presence of chiral centers within its structure. A thorough analysis of these centers is essential to enumerate all possible stereoisomers and understand their relationships.
Analysis of Chiral Centers and Pseudoasymmetry
This compound possesses two chiral centers, which are carbon atoms bonded to four different groups. These are:
C1: This carbon is bonded to a methyl group, an ethyl group, the C2 carbon of the ring, and the C6 carbon of the ring. Since the path around the ring from C1 to C2 (substituted with an ethyl group) is different from the path from C1 to C6, all four groups are distinct, making C1 a chiral center.
C2: This carbon is bonded to a hydrogen atom, an ethyl group, the C1 carbon of the ring (substituted with a methyl and an ethyl group), and the C3 carbon of the ring. These four groups are different, rendering C2 a chiral center.
The presence of two chiral centers means that the theoretical maximum number of stereoisomers can be calculated using the 2n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there is a possibility of 22 = 4 stereoisomers.
It is important to consider the possibility of meso compounds, which are achiral compounds that have chiral centers and a plane of symmetry. In the case of this compound, no internal plane of symmetry is possible in any of its stereoisomeric forms due to the different substitution patterns at C1 (a methyl and an ethyl group) and C2 (an ethyl group and a hydrogen). Therefore, no meso compounds exist for this molecule, and all four calculated stereoisomers are chiral.
Pseudoasymmetry does not arise in this molecule as there are no stereogenic centers that have substituents that are themselves stereoisomers.
Generation of Diastereomeric Pairs and Enantiomeric Relationships
With two chiral centers and no possibility of meso forms, the four stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.
The four stereoisomers can be designated by the (R/S) configuration at each chiral center (C1 and C2). The possible combinations are:
(1R, 2R)
(1S, 2S)
(1R, 2S)
(1S, 2R)
The enantiomeric and diastereomeric relationships are as follows:
(1R, 2R) and (1S, 2S) are a pair of enantiomers.
(1R, 2S) and (1S, 2R) are a pair of enantiomers.
Any other pairing of these stereoisomers results in a diastereomeric relationship. For example, (1R, 2R) is a diastereomer of (1R, 2S) and (1S, 2R).
These stereoisomers can also be described using cis/trans nomenclature relative to the substitution on the cyclohexane (B81311) ring.
trans-isomers: The substituents at C1 and C2 are on opposite sides of the ring. This corresponds to the (1R, 2S) and (1S, 2R) pair.
cis-isomers: The substituents at C1 and C2 are on the same side of the ring. This corresponds to the (1R, 2R) and (1S, 2S) pair.
Table 1: Stereoisomers of this compound and their Relationships
| Stereoisomer (Configuration) | Relationship to (1R, 2R) |
| (1S, 2S) | Enantiomer |
| (1R, 2S) | Diastereomer |
| (1S, 2R) | Diastereomer |
Configurational Assignment Methodologies for this compound and its Analogs
Determining the absolute configuration of the chiral centers in a molecule like this compound requires specific experimental techniques. While no specific studies on this exact compound are readily available, the methodologies applied to its analogs, such as other substituted cyclohexanes, are applicable.
Diastereomeric Salt Formation and Chiral Resolution Techniques
Chiral resolution is a common method to separate a racemic mixture of enantiomers. wikipedia.org For this compound, this would involve separating the (1R, 2R)/(1S, 2S) pair and the (1R, 2S)/(1S, 2R) pair. Since this compound itself does not possess functional groups suitable for salt formation (like acidic or basic groups), it would first need to be derivatized to introduce such a group.
For instance, if an analog of this compound contained a carboxylic acid or an amine group, the following steps could be taken:
Reaction with a Chiral Resolving Agent: The racemic mixture (a 1:1 mixture of enantiomers) is reacted with a single enantiomer of a chiral resolving agent. wikipedia.org For a carboxylic acid analog, a chiral amine like (R)- or (S)-1-phenylethanamine could be used. For an amine analog, a chiral acid like tartaric acid would be suitable. wikipedia.org
Formation of Diastereomeric Salts: This reaction results in the formation of a mixture of diastereomeric salts. For example, reacting a racemic carboxylic acid (R-COOH and S-COOH) with a chiral amine (R-NH2) would yield two diastereomeric salts: (R-COO-)(R-NH3+) and (S-COO-)(R-NH3+).
Separation of Diastereomers: Diastereomers have different physical properties, such as solubility. youtube.com This difference allows for their separation by techniques like fractional crystallization.
Regeneration of Enantiomers: Once the diastereomeric salts are separated, the original enantiomers can be recovered by removing the chiral resolving agent through a simple acid-base reaction.
Derivatization for Absolute Configuration Determination
After resolving the enantiomers, determining the absolute configuration (R or S) at each chiral center is the next step. Derivatization with a chiral derivatizing agent (CDA) to form diastereomers that can be distinguished by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), is a powerful technique. nih.govresearchgate.netresearchgate.net
For an alcohol analog of this compound, a common CDA is Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid). The alcohol is esterified with both enantiomers of Mosher's acid, producing two different diastereomeric esters. The analysis of the 1H or 19F NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the alcohol. The different spatial arrangement of the phenyl group of the Mosher's ester relative to the substituents around the chiral center of the alcohol leads to distinct chemical shifts for nearby protons.
Another approach involves the use of chiral chromatography, where a chiral stationary phase is used to separate the enantiomers. lcms.cz The elution order of the enantiomers can sometimes be correlated with their absolute configuration based on established models for the specific chiral stationary phase.
Advanced Conformational Analysis of 1,2 Diethyl 1 Methylcyclohexane Isomers
Quantitative Assessment of Conformational Preferences
The stability of the various chair conformers of 1,2-diethyl-1-methylcyclohexane is determined by a combination of steric interactions, primarily 1,3-diaxial interactions and vicinal gauche effects. By quantifying these destabilizing interactions, it is possible to predict the predominant conformation at equilibrium for each stereoisomer.
Analysis of Steric Interactions: 1,3-Diaxial Interactions and Gauche Effects in this compound
Steric strain in substituted cyclohexanes arises from two main sources: 1,3-diaxial interactions and gauche interactions.
1,3-Diaxial Interactions : This type of steric strain occurs when an axial substituent is in close proximity to the other axial substituents (typically hydrogens) on the same side of the cyclohexane (B81311) ring. openstax.orgstackexchange.comlibretexts.org The repulsion between these groups destabilizes the conformation. The energetic cost of these interactions is quantified by A-values. masterorganicchemistry.com
For the analysis of this compound, the steric interactions involving methyl and ethyl groups must be considered. The A-value for a methyl group is approximately 7.6 kJ/mol (1.8 kcal/mol), while the A-value for an ethyl group is slightly higher at about 7.5 kJ/mol (1.8 kcal/mol). openstax.orgchemistrysteps.comyoutube.com The gauche interaction between a methyl and an ethyl group is estimated to be around 4.2 kJ/mol (1.0 kcal/mol). pearson.comchemistrysteps.com The gauche interaction between two ethyl groups is estimated to be slightly higher than a methyl-ethyl interaction due to increased steric bulk.
Equilibrium Constants and Population Ratios of Chair Conformers
The relative stability of the two chair conformers for each isomer can be determined by summing the energy of all steric interactions. The difference in Gibbs free energy (ΔG°) between the conformers allows for the calculation of the equilibrium constant (Keq) and the corresponding population ratio at a given temperature (typically 298 K). libretexts.orglibretexts.org
The analysis for the cis and trans isomers of this compound is detailed below.
Analysis of cis-1,2-Diethyl-1-methylcyclohexane
The cis isomer has one substituent on C1 (either methyl or ethyl) and the C2-ethyl group on the same side of the ring. This results in one axial and one equatorial group on these carbons in any given chair conformation.
Conformer A : Features an axial methyl group, an equatorial C1-ethyl group, and an axial C2-ethyl group.
1,3-Diaxial Interactions : An axial methyl (1.8 kcal/mol) and an axial ethyl group (1.8 kcal/mol) result in a total of 3.6 kcal/mol of strain.
Gauche Interactions : The adjacent axial methyl and axial ethyl groups create a significant gauche interaction, estimated to be more severe than a standard gauche interaction. Additionally, the equatorial C1-ethyl has a gauche interaction with the axial C2-ethyl. For this analysis, we will focus on the primary diaxial and vicinal gauche strains. The key vicinal interaction is between the C1-equatorial ethyl and the C2-axial ethyl, which is approximately 1.1 kcal/mol.
Total Strain (approx.) : 3.6 kcal/mol (diaxial) + 1.1 kcal/mol (gauche) = 4.7 kcal/mol .
Conformer B (Flipped) : Features an equatorial methyl group, an axial C1-ethyl group, and an equatorial C2-ethyl group.
1,3-Diaxial Interactions : The axial C1-ethyl group contributes 1.8 kcal/mol of strain.
Gauche Interactions : There is a gauche interaction between the equatorial methyl group and the equatorial C2-ethyl group (~1.0 kcal/mol). There is also a gauche interaction between the axial C1-ethyl group and the equatorial C2-ethyl group (~1.1 kcal/mol).
Total Strain (approx.) : 1.8 kcal/mol (diaxial) + 1.0 kcal/mol (gauche Me/Et) + 1.1 kcal/mol (gauche Et/Et) = 3.9 kcal/mol .
Conformer B is more stable than Conformer A.
Analysis of trans-1,2-Diethyl-1-methylcyclohexane
The trans isomer has the C1 substituents and the C2-ethyl group on opposite sides of the ring. This allows for a diequatorial arrangement of the two larger ethyl groups.
Conformer C : Features an axial methyl group, and two equatorial ethyl groups (one on C1, one on C2).
1,3-Diaxial Interactions : The axial methyl group contributes 1.8 kcal/mol of strain.
Gauche Interactions : There is a gauche interaction between the equatorial C1-ethyl and the equatorial C2-ethyl group (~1.1 kcal/mol).
Total Strain (approx.) : 1.8 kcal/mol (diaxial) + 1.1 kcal/mol (gauche) = 2.9 kcal/mol .
Conformer D (Flipped) : Features an equatorial methyl group, an axial C1-ethyl group, and an axial C2-ethyl group.
1,3-Diaxial Interactions : An axial C1-ethyl (1.8 kcal/mol) and an axial C2-ethyl (1.8 kcal/mol) lead to a total of 3.6 kcal/mol of strain.
Gauche Interactions : A gauche interaction exists between the equatorial methyl and the axial C2-ethyl group (~1.0 kcal/mol).
Total Strain (approx.) : 3.6 kcal/mol (diaxial) + 1.0 kcal/mol (gauche) = 4.6 kcal/mol .
Conformer C is significantly more stable than Conformer D.
| Interaction Type | Energy (kcal/mol) | Energy (kJ/mol) | Reference |
|---|---|---|---|
| 1,3-Diaxial: Methyl-H (A-value) | 1.8 | 7.6 | openstax.orglibretexts.org |
| 1,3-Diaxial: Ethyl-H (A-value) | 1.8 | 7.5 | chemistrysteps.comyoutube.com |
| Gauche: Methyl-Methyl | 0.9 | 3.8 | libretexts.orglibretexts.org |
| Gauche: Methyl-Ethyl | 1.0 | 4.2 | pearson.comchemistrysteps.com |
| Gauche: Ethyl-Ethyl | 1.1 | 4.6 | (estimated) |
| Isomer | Conformer | Axial Groups | Estimated Strain (kcal/mol) | ΔG° (kcal/mol) | Keq | Population |
|---|---|---|---|---|---|---|
| cis | A | Me (C1), Et (C2) | 4.7 | 0.8 | ~3.9 | ~20% |
| B | Et (C1) | 3.9 | ~80% | |||
| trans | C | Me (C1) | 2.9 | 1.7 | ~18.1 | ~95% |
| D | Et (C1), Et (C2) | 4.6 | ~5% |
Influence of Substituent A-Values and Vicinal Interactions
As demonstrated in the quantitative analysis, both A-values (representing 1,3-diaxial strain) and vicinal (gauche) interactions are critical in determining conformer stability. libretexts.org For monosubstituted cyclohexanes, the A-value is the primary determinant of the axial-equatorial equilibrium. quizlet.com In polysubstituted rings like this compound, the analysis is more complex as the steric effects are cumulative. libretexts.org
The A-values for methyl and ethyl groups are surprisingly similar. masterorganicchemistry.com This is because the ethyl group can rotate around its carbon-carbon single bond to orient the terminal methyl group away from the cyclohexane ring, minimizing additional steric clashes. openstax.orgchemistrysteps.com However, the slightly larger size of the ethyl group still results in a marginally greater preference for the equatorial position compared to a methyl group in some analyses. masterorganicchemistry.com The most stable conformation will always seek to minimize the total steric energy, which involves placing the greatest number of bulky substituents in equatorial positions to avoid both 1,3-diaxial and severe gauche interactions. libretexts.org
Dynamics of Conformational Interconversion
The chair conformations of cyclohexane and its derivatives are not static but are in rapid equilibrium through a process known as ring flipping.
Investigation of Ring Flip Processes and Transition States
The interconversion between two chair conformations is a complex process that involves passing through several higher-energy intermediate shapes, including the half-chair, twist-boat, and boat conformations. wikipedia.org The energy profile for the ring flip of unsubstituted cyclohexane shows that the highest energy barrier is the half-chair transition state, which lies about 10-11 kcal/mol (45 kJ/mol) above the stable chair form. wikipedia.orglibretexts.org
For a polysubstituted cyclohexane like this compound, this energy barrier is expected to be higher. During the ring flip, C-H bonds that were staggered in the chair conformation become eclipsed in the transition states. The presence of bulky alkyl groups in place of hydrogens leads to more severe eclipsing and steric interactions in the transition state, thereby increasing the activation energy for the ring flip process. The more sterically crowded a chair conformer is, the higher the energy barrier it must overcome to flip.
Barriers to Pseudorotation in Flexible Conformations
Pseudorotation is a conformational motion that allows for the interconversion of flexible forms, such as the boat and twist-boat conformations, without passing through a rigid, high-energy planar state. youtube.com The twist-boat conformation is an energy minimum on the ring-flip pathway, lying between the half-chair and boat transition states. The interconversion between various twist-boat forms occurs via pseudorotation and has a very low energy barrier.
In most substituted cyclohexanes, the concentration of these flexible conformations at equilibrium is negligible due to the significant stability of the chair form. However, in cases of extreme steric strain, the energy difference between the most stable chair and a twist conformation may decrease. For highly crowded molecules, such as trans-1,2-di-tert-butylcyclohexane, non-chair (twist) conformations can become significantly populated. researchgate.net Given the multiple substituents in this compound, particularly in the more strained conformers (like the diaxial trans form), it is plausible that twist-boat conformations could become more accessible than in simpler substituted cyclohexanes, providing a flexible pathway to alleviate some of the steric strain.
Advanced Spectroscopic and Computational Characterization of 1,2 Diethyl 1 Methylcyclohexane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules, including the stereochemical and conformational isomers of 1,2-diethyl-1-methylcyclohexane. However, specific NMR data for this compound are not present in the searched literature.
High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis
High-resolution ¹H and ¹³C NMR spectroscopy would be the primary method to identify the various stereoisomers of this compound. The chemical shifts (δ) of the proton and carbon nuclei are highly sensitive to their local electronic environment, which is dictated by the molecule's conformation and the relative orientation of the substituents (methyl and ethyl groups).
For instance, in a chair conformation, axial and equatorial protons and carbons exhibit distinct chemical shifts. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. Similarly, the carbon atoms of the cyclohexane (B81311) ring and the substituent groups would show characteristic shifts depending on their position and stereochemistry.
A hypothetical data table for a specific isomer would resemble the following, but it is important to reiterate that these values are illustrative and not based on experimental data for this compound.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C1-CH₃ | - | - |
| C1-CH₂CH₃ | - | - |
| C2-CH₂CH₃ | - | - |
| Cyclohexane Ring Protons | - | - |
| Cyclohexane Ring Carbons | - | - |
Without experimental spectra or published data, a detailed analysis of chemical shifts for the cis and trans isomers of this compound cannot be provided.
Dynamic NMR (DNMR) for Measuring Conformational Exchange Rates
Substituted cyclohexanes undergo rapid chair-chair interconversion at room temperature. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational exchange processes and to determine the energy barriers associated with them. By monitoring the changes in the NMR spectrum as a function of temperature, one can measure the rates of ring flipping.
For this compound, DNMR studies would provide insight into the relative stabilities of the different chair conformers for each stereoisomer. At low temperatures, the exchange process would slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial substituents of each conformer. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into averaged signals at higher temperatures. Analysis of these line shape changes would yield the activation energy (ΔG‡) for the ring flip. No such studies have been found for this compound.
Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC) for Connectivity and Spatial Proximity
A suite of two-dimensional (2D) NMR experiments would be essential for the unambiguous assignment of all proton and carbon signals and for elucidating the detailed structure and stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. This is crucial for determining the relative stereochemistry (cis or trans) of the substituents. For example, cross-peaks between the methyl group protons and the protons of the adjacent ethyl group would indicate their spatial proximity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached, allowing for the assignment of carbon signals based on their attached protons.
Unfortunately, no 2D NMR data for this compound could be located.
Computational Prediction of NMR Parameters for Configurational Assignment
In the absence of definitive experimental data, or to support it, computational methods are often used to predict NMR chemical shifts and coupling constants. By calculating these parameters for all possible stereoisomers and conformers of this compound, a comparison with experimental data (if it were available) would allow for the assignment of the correct configuration. Density Functional Theory (DFT) is a common method for such predictions. The lack of published computational studies for this specific molecule prevents any comparative analysis.
Chiroptical Spectroscopy for Absolute Configuration Assignment
For chiral isomers of this compound, chiroptical techniques are indispensable for determining the absolute configuration (R/S designation at the chiral centers).
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.
To assign the absolute configuration of a chiral isomer of this compound, one would typically:
Measure the experimental ECD spectrum of the purified enantiomer.
Computationally model the ECD spectra for both possible enantiomers (e.g., (1R,2S) and (1S,2R)).
Compare the experimental spectrum with the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration.
As with other spectroscopic data, no experimental or computational ECD studies for this compound were found in the reviewed literature.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is a powerful technique used to study chiral molecules. It measures the change in optical rotation of a substance as a function of the wavelength of light. For a chiral molecule like this compound, which possesses stereocenters and is therefore optically active, ORD provides critical information about its stereochemistry and conformational state in solution.
The ORD spectrum, a plot of specific rotation versus wavelength, typically shows a plain curve in regions where the molecule does not absorb light. However, in the vicinity of an absorption band, the curve exhibits anomalous behavior known as a Cotton effect, characterized by a peak and a trough. The sign and shape of this Cotton effect are exquisitely sensitive to the molecule's three-dimensional structure and the spatial arrangement of its chromophores and substituents. researchgate.net
While specific ORD data for this compound is not extensively reported in public literature, the principles of its application are well-established from studies of other substituted cyclohexanes. An ORD analysis would involve:
Separation of Enantiomers: The cis and trans isomers of this compound each exist as a pair of enantiomers. These enantiomers must first be resolved to study their individual optical activity.
Measurement: The optical rotation of each purified enantiomer would be measured across a range of wavelengths, particularly spanning the ultraviolet region where electronic transitions occur.
Interpretation: The resulting ORD curves would be analyzed. The sign of the Cotton effect can be correlated with the absolute configuration (R/S designation) at the stereocenters using empirical rules like the Octant Rule for ketones, or by comparison with computationally predicted spectra. Furthermore, the magnitude of the rotation is influenced by the conformational equilibrium of the cyclohexane ring. For instance, the equilibrium between two chair conformers, one with an axial group and another with an equatorial group, would result in a weighted-average ORD spectrum. researchgate.net Difficulties can arise in interpretation if multiple conformations are present or if the molecule exhibits complex electronic transitions.
By providing a detailed fingerprint of a molecule's chiroptical response, ORD serves as an indispensable tool for assigning absolute configuration and probing the subtle conformational dynamics of chiral substituted cyclohexanes.
Advanced Computational Chemistry for Molecular Modeling
Computational chemistry has become a cornerstone of modern chemical research, offering the ability to model molecular structures, energies, and properties with remarkable accuracy. For a molecule with the conformational complexity of this compound, computational methods are essential for understanding its behavior at an atomic level and for interpreting experimental results. sapub.orgsapub.org
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.commdpi.com It is widely employed for its favorable balance of computational cost and accuracy. For this compound, DFT is instrumental in two key areas: geometry optimization and the mapping of energy landscapes.
Geometry Optimization: DFT calculations can determine the most stable three-dimensional arrangement of atoms (the ground-state geometry) for each possible stereoisomer and conformer. researchgate.netdntb.gov.ua The process involves starting with an initial guess for the structure and iteratively adjusting atomic positions to minimize the total electronic energy of the molecule. This would be performed for the various chair conformations of both cis- and trans-1,2-diethyl-1-methylcyclohexane to precisely calculate bond lengths, bond angles, and dihedral angles for the lowest energy state of each.
Energy Landscapes: By calculating the energies of various possible conformations, DFT can map out the potential energy surface, or energy landscape, of the molecule. This allows for the determination of the relative stabilities of different conformers. For this compound, the primary conformational question involves the axial versus equatorial positions of the two ethyl groups and the methyl group. The calculations quantify the energetic penalty associated with steric clashes, particularly the unfavorable 1,3-diaxial interactions that destabilize conformers with axial substituents. libretexts.orgumn.edu
Below is a hypothetical data table illustrating the kind of results a DFT study (using the B3LYP functional with a 6-31G(d) basis set) would yield for the relative energies of the two chair conformations of trans-1,2-diethyl-1-methylcyclohexane.
| Conformer of trans-1,2-Diethyl-1-methylcyclohexane | Substituent Orientations (C1-Me, C1-Et, C2-Et) | Calculated Relative Energy (kcal/mol) | Key Steric Interactions |
|---|---|---|---|
| A | axial-Me, equatorial-Et, axial-Et | +3.9 | 1,3-diaxial (Me-H, Et-H) |
| B | equatorial-Me, axial-Et, equatorial-Et | +2.1 | 1,3-diaxial (Et-H) |
Note: These values are illustrative, based on known A-values for methyl and ethyl groups, to demonstrate the output of DFT calculations. The actual values would depend on the specific level of theory and basis set used.
Molecular Mechanics (MM) and Force Field Simulations for Conformational Sampling
While DFT is powerful, it can be computationally intensive. Molecular Mechanics (MM) offers a much faster, classical mechanics-based alternative. bath.ac.uk Instead of solving for electron distributions, MM uses a set of parameters called a force field to calculate the potential energy of a molecule based on the positions of its atoms. The energy is described by simple functions for bond stretching, angle bending, torsional angles, and non-bonded (van der Waals and electrostatic) interactions.
Conformational Sampling: The primary strength of MM is its speed, which makes it ideal for conformational sampling—the process of exploring the full range of a molecule's possible shapes to identify stable and low-energy conformers. bath.ac.uk For this compound, an MM simulation could rapidly evaluate thousands of potential structures, including various chair, boat, and twist-boat conformations, as well as different rotational states (rotamers) of the ethyl groups. This broad search ensures that no significant low-energy conformations are missed. The most promising candidates identified by MM can then be subjected to more accurate (and time-consuming) DFT or ab initio calculations for refinement.
Commonly used force fields for this type of analysis include MMFF94, AMBER, and OPLS. The choice of force field can influence the results, and comparisons between them are common in computational studies. bath.ac.uk
| Energy Term in a Force Field | Description | Mathematical Form (Typical) |
|---|---|---|
| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | ½k(r - r₀)² |
| Angle Bending | Energy required to bend an angle from its equilibrium value. | ½k(θ - θ₀)² |
| Torsional Strain | Energy associated with rotation around a bond (e.g., eclipsed vs. staggered). | ΣVₙ[1 + cos(nφ - γ)] |
| Van der Waals | Non-bonded repulsion and attraction between atoms. | Lennard-Jones Potential |
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on first principles—the laws of quantum mechanics and the values of fundamental physical constants—without using any empirical data from experimental findings. These methods are the most computationally demanding but also potentially the most accurate. nih.gov
Prominent ab initio methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)). While too slow for initial conformational searches, they are invaluable for obtaining highly accurate "benchmark" energies for a small number of critical conformations identified by MM or DFT. researchgate.net For this compound, ab initio calculations would be used to:
Refine Relative Energies: Provide a high-accuracy calculation of the energy difference between the most stable chair conformers. This theoretical value can be directly compared to thermodynamic data derived from experiments.
Predict Spectroscopic Properties: Generate highly accurate predictions of spectroscopic constants, such as rotational constants for microwave spectroscopy or vibrational frequencies for IR and Raman spectroscopy. researchgate.net The close agreement between ab initio predicted spectra and experimental spectra can provide definitive confirmation of a molecule's structure.
The table below illustrates how different computational methods might yield progressively more accurate relative energies for two conformers of a substituted cyclohexane.
| Computational Method | Typical Relative Accuracy | Hypothetical ΔE (Conformer 1 vs. 2) (kcal/mol) |
|---|---|---|
| MM (MMFF94) | Good (Fastest) | 1.95 |
| DFT (B3LYP/6-31G(d)) | Very Good | 2.10 |
| ab initio (MP2/cc-pVTZ) | Excellent | 2.18 |
| ab initio (CCSD(T)/CBS) | Benchmark (Slowest) | 2.21 |
Note: CBS stands for Complete Basis Set extrapolation.
Integration of Experimental Data with Theoretical Computational Outputs
The most powerful approach to characterizing a molecule like this compound is to integrate experimental results with theoretical predictions. nih.govnih.gov Each component provides a check on the other, leading to a more robust and complete understanding.
Structure Confirmation: A geometry optimized by DFT can be validated by comparing its predicted properties to experimental data. For example, the calculated vibrational frequencies from a DFT calculation can be compared with an experimental IR or Raman spectrum. A close match between the predicted and measured peak positions and intensities confirms that the calculated low-energy conformer is indeed the one present in the experimental sample.
Stereochemical Assignment: ORD is a prime example of this integration. An experimental ORD spectrum can be challenging to interpret from first principles alone. However, by using DFT or ab initio methods to calculate the expected ORD spectrum for each possible enantiomer (e.g., (1R, 2R) and (1S, 2S)), a direct comparison can be made. The theoretical spectrum that matches the experimental one allows for an unambiguous assignment of the absolute configuration of the molecule. researchgate.net
Thermodynamic Validation: The relative populations of different conformers at equilibrium, which can sometimes be measured by low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, are governed by their free energy difference (ΔG). Computational methods (DFT, ab initio) can calculate this energy difference. researchgate.net Agreement between the experimentally measured population ratio and the computationally predicted one validates the accuracy of the theoretical model and its description of the underlying steric and electronic effects. masterorganicchemistry.com
This synergy between advanced computation and experiment provides a powerful, multi-faceted strategy for elucidating the complex structural and stereochemical nuances of this compound.
Reaction Chemistry and Transformation Mechanisms of 1,2 Diethyl 1 Methylcyclohexane Derivatives
Electrophilic Addition Reactions to Cyclohexene (B86901) Precursors
The synthesis of 1,2-diethyl-1-methylcyclohexane derivatives often involves electrophilic addition to a corresponding cyclohexene precursor, such as 1,2-diethyl-6-methylcyclohexene. The regioselectivity and stereochemistry of these additions are critically influenced by the substitution pattern of the alkene.
Markovnikov and Anti-Markovnikov Selectivity in Substituted Systems
The addition of electrophiles like hydrogen halides (HX) to unsymmetrical alkenes is primarily governed by the stability of the carbocation intermediate formed during the reaction. pdx.edu Markovnikov's rule states that the electrophile (typically H+) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more substituted, and therefore more stable, carbocation. masterorganicchemistry.comjuliethahn.com
In the case of a hypothetical precursor like 1,2-diethyl-6-methylcyclohexene, the double bond is trisubstituted. Protonation can occur at two positions, leading to two different tertiary carbocations. However, the addition of the proton to C-2 would generate a carbocation at C-1, which is a more stable tertiary center. The subsequent attack by the nucleophile (e.g., Br-) would yield the Markovnikov product. pdx.edu
Anti-Markovnikov addition occurs when the reaction proceeds through a different mechanism, typically a free-radical pathway. libretexts.orgbyjus.com For instance, the addition of HBr in the presence of peroxides leads to the bromine atom adding to the less substituted carbon of the double bond. juliethahn.combyjus.com This reversal of regiochemistry is due to the formation of the more stable radical intermediate. libretexts.org
| Reaction | Conditions | Governing Principle | Predicted Major Product |
|---|---|---|---|
| Hydrohalogenation (HBr) | No peroxides | Markovnikov's Rule (via most stable carbocation) organic-chemistry.org | 1-Bromo-1,2-diethyl-6-methylcyclohexane |
| Hydrohalogenation (HBr) | With peroxides (e.g., ROOR) | Anti-Markovnikov Addition (via most stable radical) byjus.com | 2-Bromo-1,6-diethyl-1-methylcyclohexane |
| Hydration | Acid catalyst (e.g., H₂SO₄, H₂O) | Markovnikov's Rule juliethahn.com | 1,2-Diethyl-6-methylcyclohexan-1-ol |
| Hydroboration-Oxidation | 1. BH₃, THF; 2. H₂O₂, NaOH | Anti-Markovnikov, Syn-addition masterorganicchemistry.com | 1,2-Diethyl-1-methylcyclohexan-2-ol |
Stereochemical Outcomes of Addition Processes
The stereochemistry of electrophilic additions is determined by the mechanism of the reaction. The planar nature of the C=C double bond allows the electrophile to attack from either the top or bottom face. masterorganicchemistry.com
Anti-addition: Reactions that proceed through a bridged intermediate, like the bromonium ion in halogenation, result in anti-addition, where the two new substituents add to opposite faces of the ring. For cyclohexene, this gives the trans-dihalide. chemtube3d.comyoutube.com
Syn-addition: Reactions like catalytic hydrogenation and hydroboration exhibit syn-addition, where both atoms add to the same face of the double bond. masterorganicchemistry.com
Mixed Syn and Anti-addition: Reactions involving a planar carbocation intermediate, such as the addition of HBr, typically result in a mixture of syn and anti products because the nucleophile can attack the carbocation from either face. masterorganicchemistry.com
When the reactant is chiral, as a derivative of this compound would be, the two faces of the double bond are diastereotopic. Attack of a reagent is often not equally likely from both sides due to steric hindrance, leading to a mixture of diastereomeric products in unequal amounts. openstax.org
Nucleophilic Substitution and Elimination Pathways on Ring-Substituted Halides
Halogenated derivatives of this compound serve as key substrates for introducing further functionality via nucleophilic substitution and elimination reactions. The significant steric hindrance in these molecules heavily influences the competition between SN1, SN2, E1, and E2 pathways. libretexts.org
SN1, SN2, E1, and E2 Mechanisms in Hindered Systems
The structure of the alkyl halide is a primary factor in determining the reaction mechanism.
SN2 and E2 Reactions: These bimolecular reactions are sensitive to steric hindrance. youtube.com The SN2 mechanism, which requires a backside attack by the nucleophile, is highly unlikely at a tertiary carbon center, such as C-1 in a 1-halo-1,2-diethyl-2-methylcyclohexane. masterorganicchemistry.com The E2 reaction, which requires an anti-periplanar arrangement of a β-hydrogen and the leaving group, is also affected by steric bulk, especially when using a bulky base. chemistrysteps.com
SN1 and E1 Reactions: These unimolecular reactions proceed through a carbocation intermediate. Tertiary halides, like those derived from this compound, readily form stable tertiary carbocations, favoring SN1 and E1 pathways, particularly with poor nucleophiles or weak bases (e.g., solvolysis). libretexts.orgmasterorganicchemistry.com These two mechanisms often compete, with higher temperatures generally favoring the E1 elimination pathway. libretexts.org
| Condition | Likely Mechanism(s) | Rationale |
|---|---|---|
| Strong, non-bulky base (e.g., EtO⁻) | E2 | Strong base favors elimination. SN2 is blocked by steric hindrance. |
| Strong, bulky base (e.g., t-BuOK) | E2 (Hofmann) | Bulky base favors elimination at the least sterically hindered β-hydrogen. masterorganicchemistry.com |
| Weak nucleophile/Weak base (e.g., H₂O, EtOH) | SN1 / E1 | Favors formation of a stable tertiary carbocation; substitution and elimination products are typically formed. libretexts.org |
| Good nucleophile/Weak base (e.g., Br⁻, I⁻) | SN1 | Favors substitution via a carbocation intermediate, as E1 is less likely with a non-basic nucleophile. |
Regioselectivity and Stereoselectivity in Elimination Reactions (Zaitsev's Rule, Hofmann Elimination)
When an E2 elimination can lead to more than one alkene product, the regiochemical outcome is dictated by Zaitsev's rule or the Hofmann rule. libretexts.org
Zaitsev's Rule: Predicts the formation of the more substituted (and generally more stable) alkene. This is the typical outcome when using a small, strong base like sodium ethoxide. orgoreview.commasterorganicchemistry.com
Hofmann Elimination: Favors the formation of the least substituted alkene. This outcome is common when a sterically bulky base (like potassium tert-butoxide) is used, as it preferentially abstracts the most accessible, least sterically hindered β-hydrogen. masterorganicchemistry.comyoutube.com The use of a leaving group with a large steric profile, such as -NR₃⁺, also promotes Hofmann elimination. masterorganicchemistry.com
For a halide of this compound, the choice of base would be crucial in directing the elimination to form either a more substituted internal alkene or a less substituted terminal alkene on one of the ethyl side chains. The stereochemical requirement for an anti-periplanar arrangement between the β-hydrogen and the leaving group is also a critical factor, and only hydrogens that can adopt this geometry can be removed in an E2 reaction. orgoreview.com
Selective Oxidation and Reduction Reactions on the Cyclohexane (B81311) Ring and Side Chains
Selective oxidation and reduction of a complex molecule like this compound present significant challenges due to the presence of multiple reactive sites.
Selective Oxidation: The oxidation of saturated hydrocarbons typically involves the activation of C-H bonds, which can be difficult and often unselective. researchgate.net Catalytic systems, often employing transition metals, are used to achieve controlled oxidation. sciopen.com In this compound, there are primary (on CH₃), secondary (on the ring and in the ethyl groups), and tertiary C-H bonds. The tertiary C-H bond at C-2 would be a likely site for initial oxidation due to the relative stability of the resulting radical or carbocationic intermediate. However, steric shielding by the adjacent ethyl and methyl groups could hinder reagent access. Oxidation could potentially lead to alcohols, ketones, or ring-opened products like dicarboxylic acids under more forceful conditions. cjcatal.comrsc.org
Selective Reduction: Catalytic hydrogenation is a common method for reducing unsaturated functionalities. If a derivative of this compound contained a double bond or a carbonyl group, it could be reduced. For example, the hydrogenation of a cyclohexene precursor over a catalyst like Pd/C or PtO₂ would yield the saturated cyclohexane ring. chemicalbook.comquizlet.com The stereochemistry of this reduction is typically syn-addition, with hydrogen atoms adding to the less sterically hindered face of the molecule. masterorganicchemistry.com Reducing a carbonyl group on the ring or a side chain to an alcohol can be achieved with reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Stereocontrol in Hydroxylation and Epoxidation
The introduction of hydroxyl groups or epoxide functionalities into the this compound framework necessitates precise control over stereochemistry. The conformational rigidity of the cyclohexane ring, combined with the steric and electronic influence of the existing substituents, plays a crucial role in directing the approach of oxidizing agents. The relative orientation of the methyl and two ethyl groups creates a distinct steric environment that dictates the facial selectivity of these transformations.
In the absence of directing functional groups, the epoxidation of a hypothetical unsaturated derivative, such as 1,2-diethyl-1-methylcyclohex-2-ene, would be governed by steric hindrance. Attack of an epoxidizing agent, like meta-chloroperoxybenzoic acid (m-CPBA), would preferentially occur from the less hindered face of the double bond. The quasi-equatorial ethyl group at C2 would likely direct the reagent to the opposite face of the ring.
For hydroxylations, substrate-directed approaches can offer high levels of stereocontrol. For instance, the presence of a nearby alcohol functionality can direct oxidation through hydrogen bonding with the reagent. In a hypothetical derivative of this compound containing an allylic alcohol, a directed epoxidation, such as the Sharpless-Katsuki epoxidation, could be employed to achieve high enantioselectivity. However, without a pre-existing functional handle, achieving high stereoselectivity in the direct C-H hydroxylation of the saturated this compound core remains a significant challenge and would likely result in a mixture of diastereomers.
The following table summarizes representative examples of stereoselective hydroxylations and epoxidations on substituted cyclohexane systems, illustrating the principles that would apply to derivatives of this compound.
| Substrate | Reagent/Catalyst | Reaction | Product(s) | Diastereomeric Ratio (d.r.) |
| 1-Methylcyclohexene | m-CPBA | Epoxidation | 1-Methyl-7-oxabicyclo[4.1.0]heptane | Not applicable |
| (R)-(-)-Carvone | m-CPBA | Epoxidation | (1R,4R,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one | >95:5 |
| cis-4-Methylcyclohexanol | Dimethyldioxirane (DMDO) | Hydroxylation | 1-Methylcyclohexane-1,4-diol | 90:10 (trans:cis) |
| 1-Phenylcyclohexene | OsO₄, NMO | Dihydroxylation | 1-Phenylcyclohexane-1,2-diol | >98% cis |
Chemoselective and Stereoselective Reductions of Functional Groups
The reduction of functional groups, particularly ketones, on a this compound scaffold is heavily influenced by the steric environment around the carbonyl carbon. The approach of a hydride reagent can be directed by the existing stereocenters, leading to the preferential formation of one diastereomer over another.
Consider the reduction of a hypothetical ketone, (2R)-2-ethyl-2-methylcyclohexan-1-one, a close analogue. The attack of a small hydride reagent, such as sodium borohydride (NaBH₄), would typically occur from the less hindered equatorial direction to avoid steric clash with the axial hydrogens at C3 and C5, leading to the formation of the axial alcohol. Conversely, bulkier reducing agents, like lithium tri-sec-butylborohydride (L-Selectride®), are more sensitive to steric hindrance from the axial methyl group at C2 and would preferentially attack from the axial direction, yielding the equatorial alcohol. This principle, known as steric approach control, is a cornerstone of stereoselective reductions in cyclic systems.
In derivatives of this compound containing multiple functional groups, chemoselectivity becomes a key consideration. For instance, in a molecule possessing both a ketone and an ester, a mild reducing agent like sodium borohydride would selectively reduce the ketone without affecting the less reactive ester. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both functionalities.
The following table provides illustrative examples of stereoselective and chemoselective reductions on substituted cyclohexanones, demonstrating the principles applicable to this compound derivatives.
| Substrate | Reagent | Reaction | Major Product | Stereoselectivity/Chemoselectivity |
| 4-tert-Butylcyclohexanone | Sodium borohydride (NaBH₄) | Ketone Reduction | trans-4-tert-Butylcyclohexanol | 80:20 (axial attack) |
| 4-tert-Butylcyclohexanone | L-Selectride® | Ketone Reduction | cis-4-tert-Butylcyclohexanol | >99:1 (equatorial attack) |
| 2-Methylcyclohexanone | Sodium borohydride (NaBH₄) | Ketone Reduction | cis-2-Methylcyclohexanol | 76:24 (cis:trans) |
| Ethyl 4-oxocyclohexanecarboxylate | Sodium borohydride (NaBH₄) | Ketone Reduction | Ethyl 4-hydroxycyclohexanecarboxylate | High chemoselectivity for ketone |
Future Research Horizons and Methodological Advancements in Complex Alkylcyclohexane Chemistry
Development of Next-Generation Catalytic Systems for Highly Stereoselective Synthesis
The synthesis of polysubstituted cyclohexanes like 1,2-Diethyl-1-methylcyclohexane, which possesses multiple stereocenters, demands exceptional control over stereochemistry. Future advancements hinge on the development of sophisticated catalytic systems capable of unprecedented selectivity.
Current methods often result in mixtures of diastereomers and enantiomers, which are challenging to separate. The primary challenge lies in controlling the spatial arrangement of the three substituents (one methyl and two ethyl groups) on the cyclohexane (B81311) ring. The 1,1,2-trisubstitution pattern presents a formidable synthetic hurdle.
Next-generation catalytic systems will likely emerge from the fields of asymmetric catalysis and directed C-H functionalization. Iridium-catalyzed hydrogen borrowing reactions, for instance, have shown promise in the stereocontrolled synthesis of substituted cyclohexanes from acyclic precursors like 1,5-diols. acs.orgacs.org Future research will focus on adapting these methods to create the specific substitution pattern of this compound with high fidelity. This involves designing chiral ligands that can effectively discriminate between the subtle steric and electronic differences in the transition states leading to various stereoisomers.
Key research directions include:
Chiral Ligand Design: Developing novel phosphine, N-heterocyclic carbene (NHC), or other ligand architectures for transition metals (e.g., Iridium, Rhodium, Palladium) that can create a precisely defined chiral pocket around the active site.
Enzyme-Directed Evolution: Engineering enzymes (e.g., ene-reductases, P450 monooxygenases) to catalyze the highly specific hydrogenation or functionalization of precursor molecules like diethylmethylbenzene or related olefins.
Tandem Catalysis: Creating multi-catalyst systems that perform sequential reactions in one pot to build the cyclohexane core and install the substituents with stereocontrol, minimizing intermediate purification steps.
Table 1: Potential Catalytic Systems for Stereoselective Synthesis
| Catalytic Approach | Target Transformation | Potential Advantages | Key Challenges |
|---|---|---|---|
| Iridium-Catalyzed Hydrogen Borrowing | Annulation of a methyl ketone with a substituted 1,5-diol | Atom-economical; high stereocontrol demonstrated in other systems. acs.org | Synthesis of the required diol precursor; controlling regioselectivity of the final annulation. |
| Rhodium-Catalyzed Asymmetric Hydrogenation | Hydrogenation of 1,2-diethyl-3-methyl-1,3-cyclohexadiene | Direct route to the saturated ring; well-established catalyst class. | Potential for multiple products; catalyst control over three stereocenters. |
| Palladium-Catalyzed C-H Activation/Functionalization | Stepwise functionalization of a simpler cyclohexane core | High precision in bond formation; ability to build complexity sequentially. | Overcoming steric hindrance from existing substituents; achieving high diastereoselectivity. rsc.org |
| Biocatalysis (Engineered Enzymes) | Reduction of a diethylmethyl-substituted cyclohexenone | Exceptional stereoselectivity; environmentally benign conditions. | Enzyme stability and substrate scope; lengthy process of directed evolution. |
Innovations in In Situ Spectroscopic Techniques for Dynamic Studies
The conformational flexibility of the cyclohexane ring (e.g., chair flips) is fundamental to its reactivity. In a sterically crowded molecule like this compound, the energy barriers between conformers and the populations of axial versus equatorial substituents are critical. In situ spectroscopic techniques are indispensable for studying these dynamic processes in real-time. mt.com
Future advancements will focus on enhancing the sensitivity and temporal resolution of these techniques to capture fleeting intermediates and understand complex reaction networks under actual process conditions. mdpi.com
Advanced NMR Spectroscopy: While standard NMR is a cornerstone, future applications will increasingly use dynamic NMR (DNMR) techniques like relaxation dispersion to probe motion on microsecond-to-millisecond timescales. nih.govnih.gov For a molecule like this compound, low-temperature NMR can "freeze" the chair-chair interconversion, allowing for the distinct observation and quantification of axial and equatorial protons and carbons, providing precise data on conformational equilibria. youtube.com
In Situ FTIR and Raman Spectroscopy: Fiber-optic probes allow for real-time monitoring of reactant consumption and product formation directly within a reaction vessel. acs.org This is crucial for optimizing reaction conditions (temperature, pressure, catalyst loading) and understanding kinetic profiles without the need for sampling. mdpi.com For complex reaction mixtures, chemometric analysis will be essential to deconvolve overlapping spectral features.
Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can provide real-time information about the stereochemical integrity of reactants and products during a reaction, which is vital for developing asymmetric syntheses.
Table 2: Comparison of In Situ Spectroscopic Techniques for Dynamic Studies
| Technique | Information Gained | Timescale | Advantages | Limitations |
|---|---|---|---|---|
| Dynamic NMR (DNMR) | Conformational exchange rates, energy barriers, reaction kinetics. nih.gov | Microseconds to seconds | Provides detailed structural and dynamic information at the atomic level. | Lower sensitivity; requires specialized equipment and expertise. |
| In Situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. mt.comacs.org | Milliseconds to minutes | Robust, widely applicable to liquid and gas phases, compatible with industrial processes. | Spectral overlap in complex mixtures; may not provide detailed stereochemical data. |
| Sum Frequency Generation (SFG) | Surface-specific reaction monitoring at interfaces. | Femtoseconds to picoseconds | Ideal for studying heterogeneous catalysis; high surface sensitivity. nih.gov | Complex instrumentation; typically requires ultra-high vacuum conditions. |
| In Situ VCD/ECD | Real-time monitoring of enantiomeric excess and chiral structures. | Seconds to minutes | Direct measurement of stereochemistry. | Requires the molecule to be chiral and have a chromophore (for ECD) or be IR-active (for VCD). |
Refinement of Multiscale Computational Modeling for Predictive Chemical Design
Computational chemistry is an essential partner to experimental work, offering insights that are difficult or impossible to obtain from the lab alone. For a molecule as complex as this compound, predicting its behavior requires sophisticated modeling approaches that can bridge different scales of time and complexity. numberanalytics.commolbnl.it
The future lies in refining multiscale models that combine the accuracy of quantum mechanics (QM) for reactive centers with the efficiency of molecular mechanics (MM) for the larger molecular framework. numberanalytics.com This QM/MM approach is ideal for studying reactions where bond-making and bond-breaking occur in a specific region of a large molecule.
Key areas for future development include:
Force Field Parameterization: Developing more accurate force fields specifically parameterized for sterically hindered and polysubstituted alkanes to improve the reliability of MM and molecular dynamics (MD) simulations.
Machine Learning Integration: Using machine learning algorithms to accelerate QM calculations or to develop predictive models for reaction outcomes and conformational energies based on large datasets of computed or experimental results. acs.org
Automated Reaction Pathway Discovery: Employing algorithms to automatically explore the potential energy surface of a reaction, identifying not only the lowest-energy pathway but also competing side reactions and unexpected rearranged products. This is particularly relevant for sterically strained molecules that may undergo unusual rearrangements. rsc.org
Table 3: Levels of Computational Modeling for Alkylcyclohexanes
| Modeling Level | Focus | Typical Application for this compound |
|---|---|---|
| Quantum Mechanics (QM) | Electron distribution, bond energies, transition states. | Calculating the precise energy difference between stereoisomers; modeling the active site of a catalyst during a reaction. |
| Molecular Mechanics (MM) | Conformational analysis, steric interactions, non-covalent forces. | Simulating chair-chair interconversion dynamics; predicting the most stable arrangement of the ethyl and methyl groups (axial vs. equatorial). sapub.org |
| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Modeling the behavior of the molecule in different solvents; predicting macroscopic properties like viscosity. |
| Multiscale (e.g., QM/MM) | Combining the accuracy of QM with the speed of MM. nih.gov | Studying a chemical reaction (e.g., oxidation) at one of the ethyl groups, treating the reactive site with QM and the rest of the molecule with MM. |
Exploration of Novel Reactivity Patterns in Sterically Hindered Cyclohexane Derivatives
The dense arrangement of substituents in this compound creates significant steric hindrance, which can dramatically alter its chemical reactivity compared to less substituted analogs. spcmc.ac.in This steric crowding can block certain reaction pathways while enabling others, leading to novel and potentially useful chemical transformations.
Future research will focus on leveraging this steric hindrance as a tool for controlling reactivity and selectivity.
Relief of Strain: Reactions that convert a tetrahedral sp³ carbon to a trigonal planar sp² carbon can be accelerated if they relieve steric strain. For example, the oxidation of an axial alcohol to a ketone is often faster than that of its equatorial counterpart because it alleviates unfavorable 1,3-diaxial interactions. spcmc.ac.in Investigating such reactions on stereoisomers of 1,2-diethyl-1-methylcyclohexanol could reveal highly selective transformations.
Remote C-H Functionalization: The steric bulk of the substituents may direct incoming reagents to attack less hindered, remote C-H bonds. Catalytic systems designed to operate at a specific distance from a directing group could achieve functionalization at positions that are typically unreactive.
Unusual Rearrangements: Under forcing conditions (e.g., strong acid, high temperature), the significant strain within certain stereoisomers of this compound could drive skeletal rearrangements, leading to the formation of different ring sizes or isomeric carbon skeletons. The acid-catalysed ring-opening of sterically crowded epoxides has been shown to produce complex rearranged products. rsc.org
Table 4: Predicted Reactivity Patterns Influenced by Steric Hindrance
| Reaction Type | Expected Influence of Steric Hindrance | Potential Outcome for this compound |
|---|---|---|
| SN2 Nucleophilic Substitution | Severe retardation at C1 and C2. | Reaction at a substituted position would be extremely slow or non-existent. |
| E2 Elimination | Strong preference for anti-periplanar geometry; Zaitsev's rule may be violated if the most substituted C-H is inaccessible. | Elimination reactions may yield the less-substituted Hofmann product due to steric hindrance around the more substituted carbons. |
| Radical Halogenation | Preference for tertiary C-H bonds may be overridden by steric accessibility. | Halogenation might occur preferentially at a secondary carbon on the ring or on the terminal methyl of an ethyl group, despite the presence of a tertiary C-H at C2. |
| Oxidation (e.g., of a hydroxyl derivative) | Rate is highly dependent on the stereochemistry (axial vs. equatorial) of the hydroxyl group. spcmc.ac.in | Axial alcohols are expected to oxidize faster due to relief of 1,3-diaxial strain. |
Q & A
Q. What mechanistic insights can NMR relaxation studies provide about the conformational dynamics of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
